Methyl 2,7-naphthyridine-4-carboxylate
Description
Methyl 2,7-naphthyridine-4-carboxylate is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a fused bicyclic structure containing two nitrogen atoms. This ester derivative is notable for its presence in natural alkaloids and its synthetic utility in medicinal chemistry. Structurally, it consists of a naphthyridine core substituted with a methyl ester group at position 4, which significantly influences its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2,7-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZWMCGKLVJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN=CC2=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-naphthyridine-4-carboxylate typically involves the reaction of 2,7-naphthyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:
Starting Material: 2,7-naphthyridine-4-carboxylic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The naphthyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Naphthyridine-4-carboxylic acid derivatives
Reduction: Naphthyridine-4-methanol
Substitution: Various substituted naphthyridine derivatives
Scientific Research Applications
Methyl 2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Features:
- Natural Occurrence: Identified in plant species such as Strychnos cocculoides and Neoneuclea zeylanica, where it exists as neozeylanicine (methyl 1-methyl-2,7-naphthyridine-4-carboxylate) .
- Synthetic Relevance : Often synthesized via primary routes involving condensation and cyclization reactions, similar to other naphthyridine derivatives .
Comparison with Structurally Similar Compounds
Methyl-Substituted 2,7-Naphthyridine Esters
Key Observations :
- Steric Effects : Methyl groups at positions 1 or 5 reduce reactivity compared to the parent compound due to steric hindrance, impacting interactions with biological targets .
- Natural Abundance : Neozeylanicine and its 5-methyl analogue are exclusive to specific plant species, suggesting evolutionary specialization in biosynthesis .
Oxygenated 2,7-Naphthyridine Derivatives
Key Observations :
1,8-Naphthyridine Analogues
Key Observations :
- Structural Divergence : The 1,8-naphthyridine scaffold differs in nitrogen atom positioning, leading to distinct electronic properties and bioactivity profiles compared to 2,7-naphthyridines .
- Pharmacological Potential: 1,8-Naphthyridine derivatives demonstrate superior antihistaminic activity (IC₅₀: 0.8–1.2 µM) due to enhanced hydrogen bonding with histamine receptors .
Q & A
Q. What are the primary synthetic routes for Methyl 2,7-naphthyridine-4-carboxylate, and how can its purity and structural integrity be validated?
Methodological Answer: this compound can be synthesized via two main approaches:
Primary Chemical Synthesis : Cyclization and esterification reactions, as described in Brown’s work on naphthyridine derivatives .
Natural Product Isolation : Extracted from plant species such as Strychnos cocculoides and Neoneuclea zeylanica using chromatographic techniques .
Q. Validation Techniques :
Q. Which analytical techniques are recommended for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Polarity and Solubility : Measure cLogP (octanol-water partition coefficient) and polar surface area using computational tools or experimental partitioning assays .
- Hydrogen Bonding : Quantify H-acceptors and H-donors via molecular modeling or spectroscopic analysis .
- Stability : Conduct accelerated stability studies under varying temperatures and humidity, monitored by HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can crystallographic data from SHELX programs resolve structural contradictions in this compound derivatives?
Methodological Answer: Discrepancies between spectroscopic data (e.g., NMR) and crystallographic models can arise due to dynamic conformations or crystal packing effects. SHELX programs enable high-resolution refinement of X-ray data to:
- Validate Bond Lengths/Angles : Compare experimental values with density functional theory (DFT)-optimized structures.
- Identify Tautomeric Forms : Resolve ambiguities in protonation states or keto-enol equilibria .
- Address Twinning or Disorder : Use SHELXL’s twin refinement tools for challenging crystals .
Q. Example Workflow :
Collect high-resolution X-ray data.
Refine using SHELXL with restraints for bond geometry.
Cross-validate with NMR NOE (nuclear Overhauser effect) data to confirm solution-state conformation.
Q. What experimental design considerations are critical for evaluating the biological activity of this compound analogs?
Methodological Answer:
- Target Selection : Prioritize analogs based on structural similarity to bioactive alkaloids (e.g., tetrahydro-8-methyl-6-oxo-2,7-naphthyridine derivatives) .
- In Vitro Assays :
- Pharmacokinetic Profiling : Measure logP, plasma protein binding, and permeability (e.g., Caco-2 cell assays) to predict bioavailability .
Q. Key Pitfalls to Avoid :
- Solvent Interference : Use inert solvents (e.g., DMSO) at <0.1% concentration to avoid false positives.
- Redox Artifacts : Include control experiments with antioxidants (e.g., ascorbic acid) to rule out nonspecific redox effects.
Q. How can researchers address contradictions in spectroscopic data during structural elucidation of synthetic intermediates?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic equilibria. A systematic approach includes:
Multi-Technique Cross-Validation :
- NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC) .
- MS/MS Fragmentation : Confirm molecular ions and fragmentation pathways.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
Crystallographic Refinement : Resolve ambiguities in stereochemistry via SHELXL .
Case Study :
A synthetic intermediate of this compound showed conflicting NOESY correlations. X-ray data refined with SHELXL revealed a minor tautomer (<10% population), which NMR could not resolve due to signal averaging .
Q. What methodological strategies are recommended for isolating this compound from natural sources?
Methodological Answer:
Q. Challenges :
- Low Abundance : Enrich via solid-phase extraction (SPE) before chromatography.
- Matrix Interference : Pre-treat plant extracts with activated charcoal to remove pigments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
